Positional Isomer Differentiation: 3-Methoxy vs. 4-Methoxy Benzamido Substitution Alters Hydrogen-Bonding Geometry and Target Recognition Potential
Ethyl 5-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate (CAS 923178-61-4) is the 3-methoxy positional isomer of ethyl 5-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate (CAS 923106-99-4, PubChem CID 16801653) [1][2]. While both compounds share identical molecular formula (C₂₀H₁₉NO₅), molecular weight (353.4 g/mol), computed XLogP3-AA (4), hydrogen bond donor count (1), hydrogen bond acceptor count (5), rotatable bond count (6), and topological polar surface area (77.8 Ų), they differ in the position of the methoxy substituent on the terminal benzamide ring—meta (3-position) versus para (4-position) [1][2]. This positional difference alters the vector of the hydrogen-bond-accepting methoxy oxygen relative to the amide NH, which in benzofuran-based drug discovery programs has been shown to produce divergent target-binding profiles [3]. The 3-methoxy orientation places the ether oxygen in a geometry capable of forming intramolecular interactions with the amide NH, potentially stabilizing a distinct low-energy conformation not accessible to the 4-methoxy isomer [4].
| Evidence Dimension | Positional isomerism: methoxy group location on benzamide ring |
|---|---|
| Target Compound Data | 3-methoxy substitution (meta position); InChIKey: LJAUTFDGRDXNRS-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-methoxy substitution (para position); InChIKey: VBFNPQJEUSIDOW-UHFFFAOYSA-N |
| Quantified Difference | Positional isomer with identical computed physicochemical descriptors (MW, logP, HBD, HBA, tPSA, rotatable bonds) but distinct 3D pharmacophore due to altered methoxy oxygen vector |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs); InChIKey differentiation confirming distinct chemical identity |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the 3-methoxy versus 4-methoxy positional isomer choice is non-interchangeable: SAR studies across benzofuran series demonstrate that meta/para methoxy positioning on aryl carboxamide appendages can determine target engagement, making isomer purity and identity critical batch-release specifications.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 16801655, Ethyl 5-(3-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/16801655. Accessed 2026-05-03. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 16801653, Ethyl 5-(4-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/16801653. Accessed 2026-05-03. View Source
- [3] Khanam H, Shamsuzzaman. Bioactive benzofuran derivatives: A review. Eur J Med Chem. 2015;97:483-504. doi:10.1016/j.ejmech.2014.11.039 View Source
- [4] Bissantz C, Kuhn B, Stahl M. A medicinal chemist's guide to molecular interactions. J Med Chem. 2010;53(14):5061-5084. doi:10.1021/jm100112j View Source
